An In-Depth Technical Guide to 1-Bromo-3-isopropoxybenzene for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-Bromo-3-isopropoxybenzene for Researchers and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxybenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern, featuring a bromo group, an isopropoxy group, and an aromatic ring, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of 1-Bromo-3-isopropoxybenzene, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Core Properties and Safety Information
1-Bromo-3-isopropoxybenzene, with the CAS number 131738-73-3 , is a clear to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Bromo-3-isopropoxybenzene
| Property | Value | Reference |
| CAS Number | 131738-73-3 | [2] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Boiling Point | 222 °C (lit.) | [1] |
| Density | 1.331 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.539 (lit.) | [1] |
| Flash Point | 109 °C |
Safety Data
It is essential to handle 1-Bromo-3-isopropoxybenzene with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2] A summary of the GHS hazard information is provided in Table 2.
Table 2: GHS Hazard Information for 1-Bromo-3-isopropoxybenzene
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | Irritant |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | Irritant |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning | Irritant |
Data sourced from ECHA C&L Inventory notifications.[2]
Recommended precautionary statements include wearing protective gloves, eye protection, and face protection, as well as ensuring adequate ventilation.[2]
Synthesis and Purification
The synthesis of 1-Bromo-3-isopropoxybenzene is typically achieved through the Williamson ether synthesis, starting from 3-bromophenol and an isopropylating agent.
Experimental Protocol: Synthesis of 1-Bromo-3-isopropoxybenzene
Materials:
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3-Bromophenol
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2-Bromopropane (or Isopropyl bromide)
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Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
Procedure:
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To a solution of 3-bromophenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Purification
Purification of the crude product is crucial to remove unreacted starting materials and byproducts.
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Vacuum Distillation: This is an effective method for purifying liquid compounds on a larger scale.
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Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.[3] The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[3]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an effective purification technique.[3][4][5][6]
Applications in Drug Discovery and Development
1-Bromo-3-isopropoxybenzene is a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity. The bromo-substituent serves as a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds. 1-Bromo-3-isopropoxybenzene can be coupled with a variety of boronic acids or their esters to generate substituted biaryl compounds, which are common scaffolds in many drug molecules.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of arylamines. 1-Bromo-3-isopropoxybenzene can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to produce N-aryl products, which are prevalent in pharmaceuticals.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Ullmann Condensation for Diaryl Ether Synthesis
The bromo-substituent on 1-Bromo-3-isopropoxybenzene can also participate in copper-catalyzed Ullmann-type reactions to form diaryl ethers.[7] This is achieved by reacting it with a phenol in the presence of a copper catalyst and a base. Diaryl ether motifs are found in a variety of natural products and pharmaceuticals.
While specific signaling pathways directly modulated by 1-Bromo-3-isopropoxybenzene are not extensively documented, its derivatives, synthesized through the aforementioned reactions, have been investigated for a range of biological activities. For instance, substituted biaryls and arylamines are known to interact with a multitude of biological targets, including enzymes and receptors, making them key components in the development of new therapeutics. The versatility of 1-Bromo-3-isopropoxybenzene as a synthetic intermediate allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
1-Bromo-3-isopropoxybenzene is a commercially available and synthetically versatile building block with significant potential for applications in pharmaceutical research and development. Its well-defined chemical properties and reactivity in key cross-coupling reactions make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for researchers and scientists aiming to leverage this compound in their drug discovery endeavors.
References
- 1. 1-BROMO-3-ISOPROPOXYBENZENE | 131738-73-3 [chemicalbook.com]
- 2. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
